molecular formula C22H30FN3O2 B2687156 1-(4-fluorophenyl)-4-propoxy-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide CAS No. 1208801-06-2

1-(4-fluorophenyl)-4-propoxy-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2687156
CAS No.: 1208801-06-2
M. Wt: 387.499
InChI Key: URHBJTAEJNLRSE-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-propoxy-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a propoxy group, and a trimethylcyclohexyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-propoxy-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic or basic conditions to form the pyrazole core.

    Introduction of the fluorophenyl group: This step involves the electrophilic aromatic substitution of a fluorobenzene derivative onto the pyrazole ring.

    Attachment of the propoxy group: This can be done through an etherification reaction, where a propyl halide reacts with the hydroxyl group on the pyrazole ring.

    Incorporation of the trimethylcyclohexyl group: This step involves the amidation reaction, where the carboxylic acid group on the pyrazole ring reacts with an amine derivative of trimethylcyclohexane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-propoxy-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or the side chains are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles (amines, alcohols), and electrophiles (alkyl halides, acyl chlorides).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-4-propoxy-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, neurological disorders, and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-propoxy-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

1-(4-fluorophenyl)-4-propoxy-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:

    1-phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.

    1-(4-chlorophenyl)-3-methyl-5-pyrazolone: Used as an intermediate in the synthesis of pharmaceuticals.

    1-(4-methoxyphenyl)-3-methyl-5-pyrazolone: Studied for its potential antioxidant and antimicrobial activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-propoxy-N-(3,3,5-trimethylcyclohexyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FN3O2/c1-5-10-28-19-14-26(18-8-6-16(23)7-9-18)25-20(19)21(27)24-17-11-15(2)12-22(3,4)13-17/h6-9,14-15,17H,5,10-13H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHBJTAEJNLRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2CC(CC(C2)(C)C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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